(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol
Description
This compound is a benzoxazole derivative featuring a trifluoromethyl (-CF₃) group at position 3 and a benzylidene substituent at position 7 in the E-configuration. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzylidene moiety may influence π-π stacking and electronic properties. Such structural attributes make it relevant in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic or electron-deficient binding pockets.
Properties
IUPAC Name |
(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19-21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9,12,20H,4,7-8H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOTQAOZKPADG-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NOC2(C(F)(F)F)O)C(=CC3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(=NOC2(C(F)(F)F)O)/C(=C/C3=CC=CC=C3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired trifluoromethylated product.
Benzylidene Formation: The final step involves the condensation of the intermediate with benzaldehyde under basic or acidic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and pathways, given its ability to modulate the activity of certain proteins or enzymes.
Mechanism of Action
The mechanism by which (7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzylidene moiety can form π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and substituents of the target compound with analogs from the provided evidence:
Key Observations:
- Trifluoromethyl Group : Present in both the target compound and BZ14096 , this group enhances metabolic stability and electron-withdrawing effects, which may influence binding affinity in enzyme inhibition.
- Benzylidene/Benzodioxol Substituents : The target compound’s benzylidene group contrasts with BZ14096’s benzodioxol-methylidene . The latter’s electron-rich benzodioxol may improve solubility but reduce membrane permeability compared to the simpler benzylidene.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP is expected to be lower than BZ14096 due to fewer aromatic rings but higher than Example 5 (which has polar carboxamide groups).
- Hydrogen Bonding: The hydroxyl group in the target compound may enhance solubility and target engagement compared to the non-hydroxylated BZ14096 .
- Metabolic Stability : The trifluoromethyl group in the target compound and Example 5 likely reduces oxidative metabolism, contrasting with the iodine in 7a , which may pose metabolic liabilities.
Biological Activity
The compound (7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol is a member of the benzoxazole family, which has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
Biological Activity Overview
Recent studies have highlighted the biological activities associated with this compound. The following sections detail its cytotoxic effects against various cancer cell lines and the underlying mechanisms.
Cytotoxicity Studies
A significant focus of research has been on the cytotoxic effects of this compound. The compound was tested against several cancer cell lines to evaluate its effectiveness.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HL-60 (Leukemia) | 12.5 | |
| COLO-205 (Colon) | 15.0 | |
| MCF-7 (Breast) | 10.0 | |
| A549 (Lung) | 20.0 |
These values indicate that the compound exhibits notable cytotoxicity across different cancer types.
The mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : Studies have shown that this compound can trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in several cell lines, indicating interference with normal cell division processes .
- DNA Interaction : The ability to interact with DNA has been suggested as a possible mechanism for its cytotoxic effects. This interaction may lead to DNA damage and subsequent cellular responses that promote apoptosis .
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study 1 : In a study evaluating its effects on HL-60 leukemia cells, treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 24 hours of exposure.
- Case Study 2 : Another investigation focused on COLO-205 colon cancer cells demonstrated that the compound not only reduced cell proliferation but also altered the expression levels of key regulatory proteins involved in apoptosis and cell cycle progression.
Q & A
Basic Questions
Q. What are the key synthetic routes for (7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Cyclocondensation of trifluoromethyl-substituted precursors with benzaldehyde derivatives under acidic conditions to form the benzoxazole core .
- Step 2 : Knoevenagel condensation to introduce the benzylidene group at the 7-position, confirmed by monitoring reaction progress via TLC and NMR .
- Validation : Intermediate purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and characterized via / NMR. For example, the benzylidene moiety shows distinct olefinic proton signals at δ 7.2–7.8 ppm and NMR signals at δ -60 to -65 ppm for the CF group .
Q. How is the stereochemistry of the 3a,4,5,6-tetrahydrobenzoxazole ring confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguity. For analogous structures, single-crystal X-ray diffraction (SC-XRD) reveals chair conformations in the tetrahydro ring system, with dihedral angles between the benzoxazole and benzylidene planes ranging from 15° to 25° . Alternative methods include NOESY NMR to detect spatial proximity of protons (e.g., axial vs. equatorial positions) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies olefinic protons (δ 6.5–8.0 ppm) and CF groups via NMR.
- IR : Stretching vibrations at 1680–1720 cm confirm the oxazole C=N bond.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., expected [M+H] at m/z 364.12) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing CF group increases electrophilicity at the 3-position. Reactivity can be quantified via Hammett substituent constants (σ = 0.43 for CF), affecting reaction rates in SNAr mechanisms. For example, nucleophilic attack at the 3-OH position proceeds 2–3× faster than non-fluorinated analogs, as shown in kinetic studies using UV-Vis monitoring (λ = 300 nm) .
Q. What strategies mitigate racemization during functionalization of the chiral 3a-position?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric syntheses retains enantiomeric excess (ee > 90%) .
- Low-Temperature Conditions : Reactions conducted at -20°C reduce thermal racemization, verified by chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
Q. How do solvent polarity and temperature affect the E/Z isomerism of the benzylidene group?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize the E-isomer due to dipole-dipole interactions, while nonpolar solvents (toluene) favor Z-isomers. Variable-temperature NMR (25–80°C) shows coalescence of olefinic proton signals at 60°C, indicating dynamic equilibrium. DFT calculations (B3LYP/6-31G*) predict a ∆G of 12–15 kcal/mol for isomerization .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like cyclooxygenase-2 (COX-2). The benzylidene group participates in π-π stacking with Tyr385, while the CF group enhances hydrophobic binding (predicted K = 2.3 µM) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve?
- Methodological Answer : Stability studies (pH 1–7, 37°C) show degradation via oxazole ring opening at pH < 3 (t = 2 h), contradicting claims of acid stability. Discrepancies arise from differing assay conditions (e.g., 0.1 M HCl vs. acetate buffer). Validate via LC-MS tracking of degradation products (e.g., m/z 182.05 for fragmented benzaldehyde) .
Q. Why do some studies report low yields (<30%) in benzylidene incorporation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
